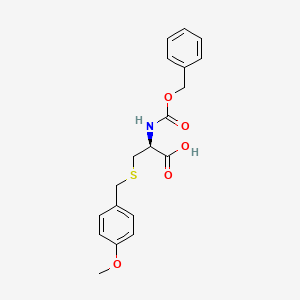
(S)-2-(((Benzyloxy)carbonyl)amino)-3-((4-methoxybenzyl)thio)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-(((Benzyloxy)carbonyl)amino)-3-((4-methoxybenzyl)thio)propanoic acid is a complex organic compound that features a benzyloxycarbonyl group, an amino group, and a methoxybenzylthio group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(((Benzyloxy)carbonyl)amino)-3-((4-methoxybenzyl)thio)propanoic acid typically involves multiple steps, including the protection of functional groups, formation of key intermediates, and final deprotection. One common approach involves the use of benzyloxycarbonyl chloride to protect the amino group, followed by the introduction of the methoxybenzylthio group through nucleophilic substitution reactions. The reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-(((Benzyloxy)carbonyl)amino)-3-((4-methoxybenzyl)thio)propanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxybenzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzyloxycarbonyl group can be reduced to yield the free amine.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxybenzylthio group can yield sulfoxides or sulfones, while reduction of the benzyloxycarbonyl group can produce the free amine.
Aplicaciones Científicas De Investigación
(S)-2-(((Benzyloxy)carbonyl)amino)-3-((4-methoxybenzyl)thio)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions due to its ability to mimic natural substrates.
Industry: The compound can be used in the production of specialty chemicals and materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of (S)-2-(((Benzyloxy)carbonyl)amino)-3-((4-methoxybenzyl)thio)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, allowing the compound to selectively interact with target sites without undergoing premature reactions. The methoxybenzylthio group can participate in redox reactions, influencing the compound’s reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-(((Benzyloxy)carbonyl)amino)-3-((4-methylbenzyl)thio)propanoic acid: Similar structure but with a methyl group instead of a methoxy group.
(S)-2-(((Benzyloxy)carbonyl)amino)-3-((4-chlorobenzyl)thio)propanoic acid: Similar structure but with a chlorine atom instead of a methoxy group.
Uniqueness
The presence of the methoxy group in (S)-2-(((Benzyloxy)carbonyl)amino)-3-((4-methoxybenzyl)thio)propanoic acid imparts unique electronic and steric properties, influencing its reactivity and interactions with other molecules. This makes it distinct from similar compounds with different substituents.
Propiedades
Fórmula molecular |
C19H21NO5S |
|---|---|
Peso molecular |
375.4 g/mol |
Nombre IUPAC |
(2S)-3-[(4-methoxyphenyl)methylsulfanyl]-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C19H21NO5S/c1-24-16-9-7-15(8-10-16)12-26-13-17(18(21)22)20-19(23)25-11-14-5-3-2-4-6-14/h2-10,17H,11-13H2,1H3,(H,20,23)(H,21,22)/t17-/m1/s1 |
Clave InChI |
ITIVJYICKMMKHE-QGZVFWFLSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)CSC[C@H](C(=O)O)NC(=O)OCC2=CC=CC=C2 |
SMILES canónico |
COC1=CC=C(C=C1)CSCC(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


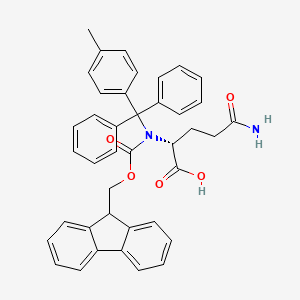
![(2R,3R,4S,5R)-6-[(4-aminophenyl)methoxy]-2-(hydroxymethyl)-5-sulfanyloxane-3,4-diol](/img/structure/B11828571.png)

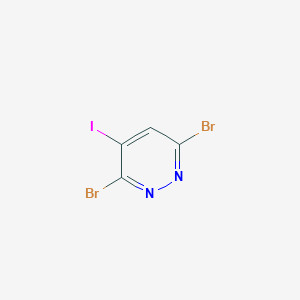
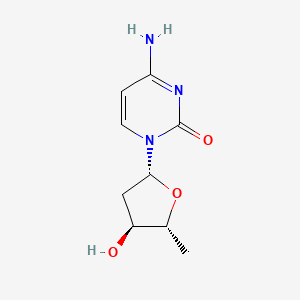
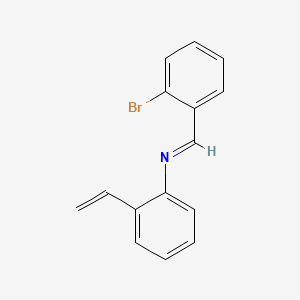

![6-[4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]butoxy]-2,3-dihydro-1H-inden-1-one](/img/structure/B11828600.png)
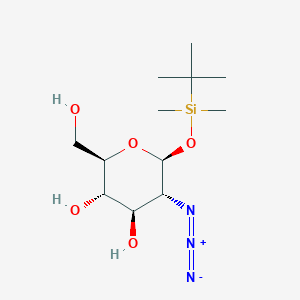

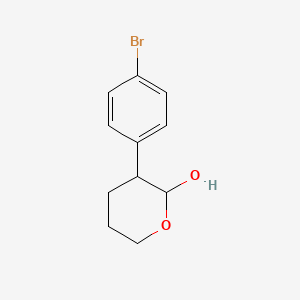
![L-Cysteinamide, 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-prolyl-S-(triphenylmethyl)-](/img/structure/B11828620.png)
![(R)-4-Amino-1-(1-(tert-butoxycarbonyl)piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid](/img/structure/B11828628.png)

